![molecular formula C11H14N2O B1380235 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1267172-66-6](/img/structure/B1380235.png)
5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .
Synthesis Analysis
The synthesis of a compound involves the procedures and conditions used to produce it. This can include the starting materials, reagents, catalysts, temperature, pressure, and other factors. .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. The structure can provide insights into the compound’s properties and reactivity .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally .Scientific Research Applications
Antibacterial Agents
Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics, which include derivatives of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, as potential broad-spectrum antibiotics . These compounds have shown promise in treating infections resistant to current treatments, including biodefense pathogens, while exhibiting improved safety and pharmacokinetic properties. A notable advancement is the enhanced potency against Mycobacterium abscessus, a multi-drug resistant mycobacteria .
Antimycobacterial Therapeutics
The modified structure of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has been found to be up to 64-fold more potent against Mycobacterium abscessus than regular spectinomycin . This positions the compound as a significant player in the development of new therapeutics for tuberculosis and related diseases.
Drug Resistance Overcoming Agents
The mechanism of action identified for eAmSPCs, which includes the compound , suggests its potential use in overcoming native efflux in bacteria like Mycobacterium abscessus . This could lead to a new class of drugs capable of circumventing current antibiotic resistance mechanisms.
Pharmacokinetic Enhancers
The safety and pharmacokinetic properties of eAmSPCs have been improved compared to traditional spectinomycin. This suggests that derivatives of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one could be used to enhance the pharmacokinetic profile of existing drugs, leading to better absorption, distribution, metabolism, and excretion (ADME) properties .
Biodefense Pathogen Treatment
Given the broad-spectrum antibiotic nature of eAmSPCs, there is potential for these compounds to be developed into treatments for pathogens considered in biodefense scenarios. The compound’s efficacy against hard-to-treat infections makes it a candidate for further research in this area .
Mechanism of Action
Target of Action
The compound 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, also known as Muscimol, primarily targets the GABA A receptor . This receptor plays a crucial role in the central nervous system as it mediates inhibitory neurotransmission .
Mode of Action
Muscimol acts as a potent and selective orthosteric agonist for the GABA A receptor . It mimics the inhibitory neurotransmitter GABA, activating these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Biochemical Pathways
Muscimol’s action on the GABA A receptor affects the GABAergic pathway . By enhancing the inhibitory effects of GABA, it leads to decreased neuronal excitability and a calming effect . This interaction with the GABAergic pathway has significant effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties .
Result of Action
Muscimol’s action results in significant effects on the central nervous system. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . The diverse pharmacological effects of Muscimol, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUAYLKEKOTORC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CN)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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